molecular formula C16H24N2S B4667931 4-benzyl-N-propyl-1-piperidinecarbothioamide

4-benzyl-N-propyl-1-piperidinecarbothioamide

Cat. No. B4667931
M. Wt: 276.4 g/mol
InChI Key: ONTIOBQBCMJYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-propyl-1-piperidinecarbothioamide, also known as BTCP, is a synthetic compound that has been used in scientific research for its potential therapeutic effects.

Scientific Research Applications

4-benzyl-N-propyl-1-piperidinecarbothioamide has been primarily used in scientific research for its potential therapeutic effects on neurological disorders such as Parkinson's disease and drug addiction. It has been shown to have dopaminergic and anti-dopaminergic effects, which may be beneficial for treating Parkinson's disease. Additionally, 4-benzyl-N-propyl-1-piperidinecarbothioamide has been shown to have anti-addictive effects on cocaine and methamphetamine, making it a potential treatment for drug addiction.

Mechanism of Action

4-benzyl-N-propyl-1-piperidinecarbothioamide acts as a dopamine transporter blocker, which increases the levels of dopamine in the brain. It also acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may be beneficial for treating neurological disorders.
Biochemical and Physiological Effects:
4-benzyl-N-propyl-1-piperidinecarbothioamide has been shown to increase locomotor activity in animals, as well as increase dopamine levels in the brain. It has also been shown to decrease the reinforcing effects of cocaine and methamphetamine, indicating its potential as an anti-addictive agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-N-propyl-1-piperidinecarbothioamide in lab experiments is its specificity for dopamine transporter and NMDA receptors, allowing for targeted research. However, its potential neurotoxicity and limited solubility may limit its use in certain experiments.

Future Directions

Future research on 4-benzyl-N-propyl-1-piperidinecarbothioamide could focus on its potential therapeutic effects for other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, research could explore the potential use of 4-benzyl-N-propyl-1-piperidinecarbothioamide as an anti-addictive agent for other drugs of abuse. Further studies could also investigate the potential neurotoxicity and long-term effects of 4-benzyl-N-propyl-1-piperidinecarbothioamide use.

properties

IUPAC Name

4-benzyl-N-propylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c1-2-10-17-16(19)18-11-8-15(9-12-18)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTIOBQBCMJYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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